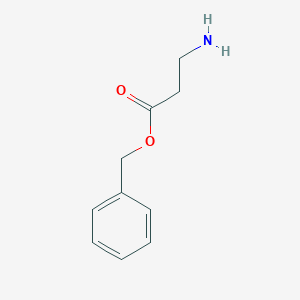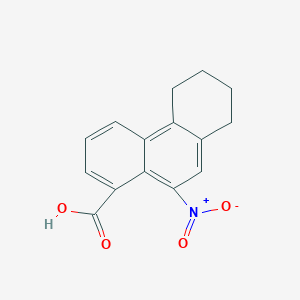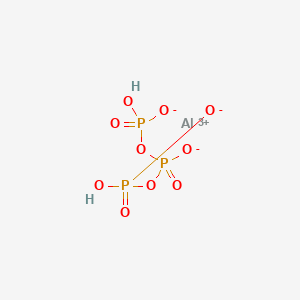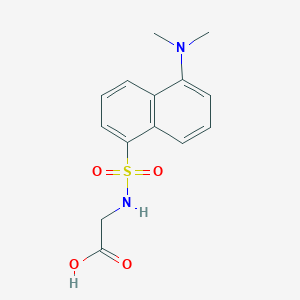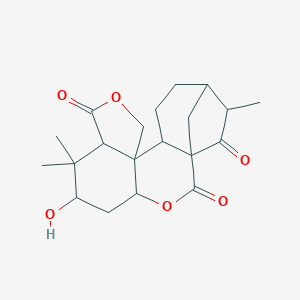
Ememodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emodin is a naturally occurring anthraquinone derivative that has received significant attention in recent years due to its potential therapeutic applications. It is a yellow crystalline compound, also known as 1,3,8-trihydroxy-6-methylanthraquinone, and is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of emodin is not fully understood. However, it is believed to exert its effects through various signaling pathways, including the NF-κB and MAPK pathways. Emodin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Emodin has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Emodin has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in inflammation and oxidative stress. Emodin has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Additionally, emodin has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Emodin has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from natural sources. Emodin also exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, emodin also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, emodin has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for emodin research. One area of interest is the development of emodin-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the investigation of emodin's effects on gut microbiota, as recent studies have suggested that emodin may modulate the composition of gut microbiota and improve gut health. Additionally, further studies are needed to elucidate the exact mechanisms of action of emodin and its potential interactions with other compounds.
Synthesemethoden
Emodin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of Ememodinroxyanthraquinone with methyl iodide under basic conditions. Extraction from natural sources involves the isolation of emodin from plants that contain it, such as Rheum palmatum.
Wissenschaftliche Forschungsanwendungen
Emodin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Emodin has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, emodin has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses, including hepatitis B and C viruses.
Eigenschaften
CAS-Nummer |
14237-91-3 |
|---|---|
Produktname |
Ememodin |
Molekularformel |
C20H26O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
InChI-Schlüssel |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Kanonische SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
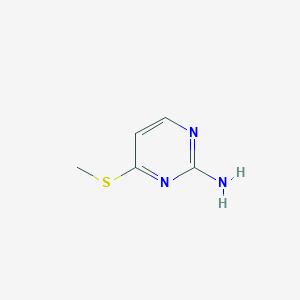
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
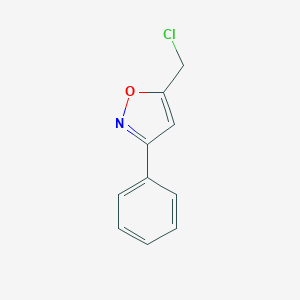
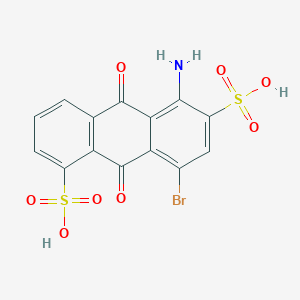
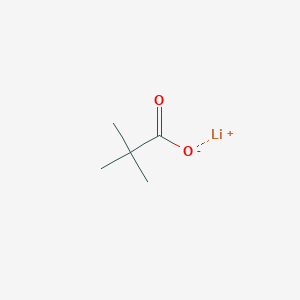
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
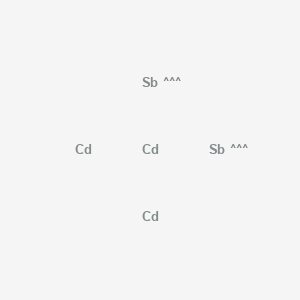
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
